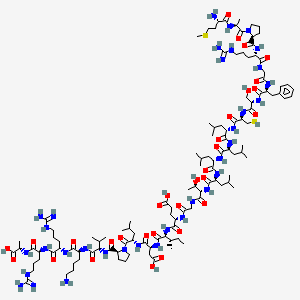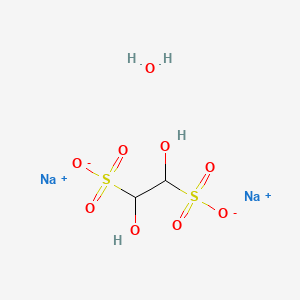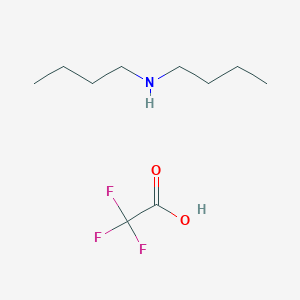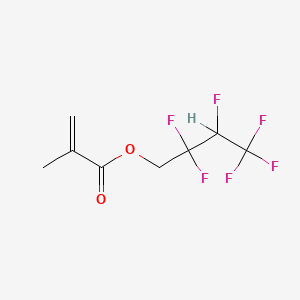
2,2,3,4,4,4-Hexafluorobutyl methacrylate
Overview
Description
2,2,3,4,4,4-Hexafluorobutyl methacrylate is a fluorinated methacrylate monomer with the chemical formula C8H8F6O2 and a molecular weight of 250.14 g/mol . This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) is primarily used as a modifier of the (meth)acrylate resin . Its primary target is the (meth)acrylate resin, where it acts as an epoxy thinner .
Mode of Action
HFBMA interacts with its target, the (meth)acrylate resin, by integrating into the resin structure and modifying its properties . This interaction results in changes to the resin’s physical and chemical properties, enhancing its performance and utility in various applications .
Biochemical Pathways
The primary biochemical pathway involved in the action of HFBMA is the atom transfer radical polymerization (ATRP) process . In this process, HFBMA is polymerized using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator . This results in the formation of well-defined organic/inorganic hybrid fluorinated star polymers .
Result of Action
The result of HFBMA’s action is the formation of well-defined organic/inorganic hybrid fluorinated star polymers . These polymers have unique properties that make them useful in various applications, including as modifiers for (meth)acrylate resins .
Action Environment
The action of HFBMA is influenced by various environmental factors. For instance, its solubility is affected by the presence of water, as it is difficult to mix in water . Additionally, it is stable under recommended storage conditions but is incompatible with strong oxidizing agents . Its efficacy and stability can also be influenced by temperature, as indicated by its use in temperature-sensitive applications .
Biochemical Analysis
Biochemical Properties
2,2,3,4,4,4-Hexafluorobutyl methacrylate has been used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers via atom transfer radical polymerization (ATRP)
Cellular Effects
It is known that the compound can influence cell function through its role in the synthesis of fluoropolymers .
Molecular Mechanism
It is known to participate in atom transfer radical polymerization (ATRP), which could potentially influence its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3,4,4,4-Hexafluorobutyl methacrylate can be synthesized through a gas-phase fluorination reaction catalyzed by hydrogen fluoride. The process involves mixing the vapors of hexafluorobutyl acrylate and methanol, followed by the catalytic reaction with hydrogen fluoride to produce the desired methacrylate .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale gas-phase fluorination reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is often stabilized with hydroquinone to prevent premature polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,4,4,4-Hexafluorobutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Cross-linking: It can be used in the synthesis of cross-linkable block copolymers.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat.
Cross-linking: Often involves reagents like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) and atom transfer radical polymerization (ATRP) conditions.
Major Products:
Homopolymers and Copolymers: Used in coatings, adhesives, and other applications requiring high chemical resistance.
Cross-linked Polymers: Used in advanced materials with enhanced mechanical properties.
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyl methacrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,2-Trifluoroethyl methacrylate
- 1,1,1,3,3,3-Hexafluoroisopropyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Comparison: 2,2,3,4,4,4-Hexafluorobutyl methacrylate stands out due to its specific fluorination pattern, which imparts unique properties such as higher chemical resistance and lower surface energy compared to its analogs. This makes it particularly suitable for applications requiring extreme durability and stability .
Properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPUWGVOPDJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64376-86-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64376-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80880403 | |
| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64376-86-9, 36405-47-7 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,4-Hexafluorobutyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B3028785.png)

![2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl](/img/structure/B3028790.png)

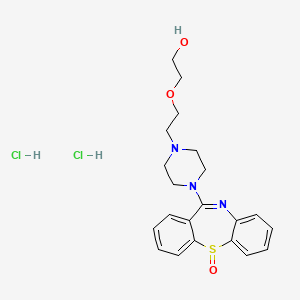
![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)
